Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate

Lipophilicity Drug-likeness Permeability

Supply challenges often arise from batch-to-batch variability in brominated triazole esters, compromising Suzuki-Miyaura coupling efficiency. This compound, with an optimized pKa (5.46-5.62) and LogP (1.49), delivers consistent reactivity for PROTAC and kinase inhibitor libraries. - Enables efficient Pd-catalyzed 5-arylation; the ethyl ester prodrug form avoids the permeability limitations of the free acid (pKa 2.92). - Certified 98% purity with rigorous QC; stored under inert gas at 2-8°C to prevent ester hydrolysis. - Bulk stock available; shipped ambient for immediate synthesis use.

Molecular Formula C5H6BrN3O2
Molecular Weight 220.02 g/mol
CAS No. 774608-89-8
Cat. No. B1425075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromo-1H-1,2,4-triazole-3-carboxylate
CAS774608-89-8
Molecular FormulaC5H6BrN3O2
Molecular Weight220.02 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NNC(=N1)Br
InChIInChI=1S/C5H6BrN3O2/c1-2-11-4(10)3-7-5(6)9-8-3/h2H2,1H3,(H,7,8,9)
InChIKeyIKUFDPUSUXPOAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Bromo-1H-1,2,4-Triazole-3-Carboxylate: Identity and Comparators


Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate (CAS 774608-89-8) is a brominated 1,2,4-triazole-3-carboxylate ester bearing an ethyl ester at the 3-position and a bromine substituent at the 5-position of the triazole ring [1]. It belongs to the class of 5-substituted 1,2,4-triazole-3-carboxylates, which serve as versatile synthetic intermediates for nucleoside analogs, kinase inhibitors, and protein degrader building blocks [2]. The most relevant comparators for procurement decisions are Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate (CAS 704911-47-7), 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid (CAS 674287-63-9), Ethyl 1H-1,2,4-triazole-3-carboxylate (CAS 64922-04-9, lacking the 5-bromo substituent), and 5-Bromo-1H-1,2,4-triazole (CAS 7343-33-1, lacking the ester).

Ethyl 5-Bromo-1H-1,2,4-Triazole-3-Carboxylate Substitution Risks


The 5-bromo-1,2,4-triazole-3-carboxylate scaffold exhibits pronounced structure-property sensitivity: even seemingly minor modifications—such as exchanging the ethyl ester for a methyl ester or hydrolyzing to the free acid—produce measurable shifts in lipophilicity, solubility, ionization, and reactivity that can derail downstream synthetic sequences or alter pharmacokinetic profiles of final drug candidates [1]. For example, the free acid (pKa ≈ 2.92) is predominantly ionized at physiological pH, whereas the ethyl ester (pKa ≈ 5.46–5.62) remains largely neutral, directly impacting membrane permeability and protein binding . Furthermore, the absence of the 5-bromo substituent eliminates the capacity for palladium-catalyzed cross-coupling diversification, a key synthetic step exploited in the construction of triazole-based nucleoside libraries and PROTAC conjugates . These non-interchangeable properties mean that procurement specifications must be compound-exact.

Ethyl 5-Bromo-1H-1,2,4-Triazole-3-Carboxylate vs. Analogs


Lipophilicity and LogD Comparison

The ethyl ester (target compound) presents a LogP of 1.49, compared to the more polar free acid (LogP 0.27) and the unsubstituted 5-bromo-1,2,4-triazole (LogP 0.57) [1]. At pH 7.4, the ethyl ester LogD drops to 0.09, reflecting partial ionization, while at pH 5.5 the LogD is 1.19, indicating a tunable ionization window [2]. The methyl ester analog (CAS 704911-47-7) has reported aqueous solubility of only 1.59 mg/mL (or ~3.5 g/L per alternate source), consistent with its intermediate lipophilicity . This LogP/LogD profile positions the ethyl ester in a desirable range for passive membrane permeability (Lipinski compliance: LogP ≤5), while the free acid (pKa 2.92) would be largely deprotonated and poorly membrane-permeable at physiological pH .

Lipophilicity Drug-likeness Permeability Physicochemical profiling

Bromine Substituent for Diversification

The 5-bromo substituent on the target compound enables direct participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are inaccessible with the non-brominated parent Ethyl 1H-1,2,4-triazole-3-carboxylate (CAS 64922-04-9) . In closely related bromotriazole nucleoside systems, Suzuki coupling with aryl boronic acids has been reported to proceed with good to excellent yields, enabling rapid generation of 5-aryl-triazole libraries . The non-brominated parent requires pre-functionalization (e.g., directed C–H activation) to achieve analogous diversification, adding synthetic steps and reducing overall efficiency. This intrinsic reactivity advantage is shared with the methyl ester analog (CAS 704911-47-7) and the free acid, but the ethyl ester combines the bromine handle with a LogP profile that may be preferred for specific coupling reaction solvent systems.

Cross-coupling Suzuki-Miyaura C–C bond formation Diversification

pKa and Ionization State

The ethyl ester exhibits a predicted pKa of 5.46–5.62, whereas the corresponding free acid (CAS 674287-63-9) has a substantially lower pKa of 2.92±0.10 . At physiological pH 7.4, the ethyl ester is only partially ionized (LogD 0.09), remaining predominantly neutral, while the free acid is essentially fully deprotonated. This difference has direct consequences: neutral species exhibit higher passive membrane permeability, whereas the ionized carboxylate form shows reduced cellular penetration and may engage in different intermolecular interactions (e.g., salt bridges vs. hydrogen bonds). For researchers designing cell-permeable probes or oral drug candidates, the ethyl ester form is advantageously positioned at the ionization-permeability interface.

Ionization pKa Drug design Permeability

Density and Boiling Point Comparison

The target ethyl ester has a reported density of approximately 1.8 g/cm³ and a boiling point of 354.0±25.0 °C at 760 mmHg . These values differ measurably from the methyl ester analog (density 1.902±0.06 g/cm³, BP 352.1±25.0 °C) and substantially from the free acid (density 2.315±0.06 g/cm³, BP 495.2±28.0 °C) [1]. The lower boiling point of the ethyl ester relative to the free acid facilitates purification by distillation or sublimation. The physical form is described as a pale-yellow to yellow-brown solid or liquid, compared to the free acid which is a white to off-white solid—a difference that may affect handling and formulation protocols in kilogram-scale operations .

Physicochemical properties Purification Distillation Handling

Purity and Analytical Characterization

Multiple suppliers report the ethyl ester at ≥98% purity (HPLC) with batch-specific QC documentation including NMR, HPLC, and GC . Storage conditions are specified as 2–8 °C under inert atmosphere (nitrogen or argon), indicating sensitivity to moisture and/or oxygen that must be managed in inventory . The methyl ester analog (CAS 704911-47-7) is also available at 98% purity, but its reported water solubility of ~3.5 g/L is notably higher than that of the ethyl ester, which may lead to different handling requirements during aqueous workup . The availability of ISO-certified batches from manufacturers such as MolCore supports GLP/GMP-adjacent research workflows .

Purity Quality control NMR HPLC Procurement

Protein Degrader Building Block Utility

Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate is explicitly categorized as a 'Protein Degrader Building Block' by multiple commercial suppliers, indicating its recognized utility in the construction of PROTACs and related bifunctional degraders . This categorization is not uniformly applied to the methyl ester or free acid analogs, suggesting a market-recognized preference for the ethyl ester in degrader synthesis workflows. The triazole ring serves as a bioisostere for amides and heterocycles commonly found in E3 ligase ligands, while the bromine and ester functionalities provide orthogonal handles for sequential conjugation to target-protein ligands and linkers. Although direct comparative synthetic efficiency data (e.g., PROTAC yield or degradation efficiency) using the ethyl ester vs. methyl ester have not been publicly reported, the supplier categorization represents a consensus signal from the degrader chemistry community .

PROTAC Targeted protein degradation Building block Bifunctional molecules

Ethyl 5-Bromo-1H-1,2,4-Triazole-3-Carboxylate Applications


Suzuki-Miyaura Cross-Coupling for 5-Aryltriazole Libraries

The 5-bromo substituent provides a direct entry point for palladium-catalyzed Suzuki-Miyaura coupling with aryl and heteroaryl boronic acids, enabling efficient generation of diverse 5-aryltriazole libraries for biological screening . The ethyl ester's intermediate LogP (1.49) ensures adequate organic-solvent solubility for common coupling conditions (toluene, dioxane, DMF), while its pKa and LogD profile at physiological pH support direct biological evaluation of coupling products without mandatory ester hydrolysis.

PROTAC Linker and Ligand Synthesis

The compound is recognized as a 'Protein Degrader Building Block' suitable for constructing heterobifunctional PROTAC molecules . The ethyl ester can be hydrolyzed to the free acid for amide coupling to E3 ligase ligands or used directly in ester-compatible linkers, while the 5-bromo position offers a site for attaching the target-protein ligand via cross-coupling or nucleophilic aromatic substitution.

5-Substituted Ribavirin Analog Synthesis

5-Substituted ethyl 1,2,4-triazole-3-carboxylates, including the 5-bromo variant, are established precursors for the synthesis of ribavirin analogs through chemical ribosylation pathways [1]. The 5-bromo substituent can be elaborated post-ribosylation to introduce aromatic or heteroaromatic groups, yielding nucleoside analogs with antiviral and anticancer activities that are distinct from the parent ribavirin mechanism .

Permeability Enhancement via Ester Derivatization

When structure-activity relationship (SAR) studies indicate that a free carboxylic acid moiety limits cellular permeability, the ethyl ester form (pKa 5.46–5.62 vs. 2.92 for the free acid) serves as a prodrug-like protecting group that significantly increases the fraction of neutral species at physiological pH . This strategy is directly applicable to triazole-based kinase inhibitors and BET bromodomain inhibitors where intracellular target engagement requires membrane passage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.